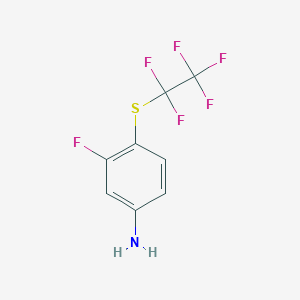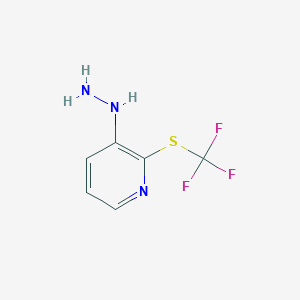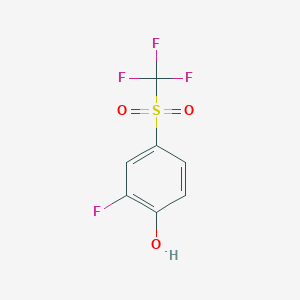
3-Fluoro-4-(pentafluoroethylthio)aniline, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(pentafluoroethylthio)aniline (3F4PETA) is an organofluorine compound that has recently become of interest to scientists due to its potential applications in a variety of research fields. It has been used in a number of scientific studies, including those in the fields of organic synthesis, biochemistry, and pharmacology. 3F4PETA is an organofluoride compound with a 97% purity rating and is a derivative of aniline. This compound has the potential to be used in a variety of research applications, due to its unique properties.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(pentafluoroethylthio)aniline, 97% has been used in a number of scientific research applications. It has been used in the synthesis of a variety of organofluorine compounds, including those with potential applications in medicinal chemistry. It has also been used in the synthesis of a variety of organofluorine-containing polymers, which have potential applications in materials science. Additionally, 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% has been used in the synthesis of a variety of organofluorine-containing surfactants, which have potential applications in cleaning and personal care products.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% is not yet fully understood. However, it is believed that it acts as a fluorophore, absorbing light in the ultraviolet region of the spectrum and emitting light in the visible region. Additionally, it is believed that the fluoroethylthio group of 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% may interact with proteins and other molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% are not yet fully understood. However, it is believed that this compound may interact with proteins and other molecules, leading to changes in their structure and function. Additionally, it is believed that this compound may have the potential to affect the activity of enzymes, hormones, and other biochemical pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, it is relatively stable and has a high purity rating. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound, and its effects are not yet fully understood. Additionally, it is a highly reactive compound, and its use in laboratory experiments must be carefully monitored.
Direcciones Futuras
The potential future applications of 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% are numerous. It has potential applications in medicinal chemistry, materials science, and personal care products. Additionally, it may be used in the synthesis of a variety of other organofluorine compounds, which may have potential applications in a variety of fields. Additionally, further research may be conducted to better understand the biochemical and physiological effects of this compound. Finally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% has been accomplished using a variety of methods. One method involves the reaction of 4-fluoroaniline with pentafluoroethylthioacetate in the presence of a catalytic amount of trifluoroacetic acid. This reaction yields 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% as the main product, with a 97% purity rating. Another method involves the reaction of 4-fluoroaniline with pentafluoroethylthioformic acid in the presence of a catalytic amount of trifluoroacetic acid. This reaction yields 3-Fluoro-4-(pentafluoroethylthio)aniline, 97% as the main product, with a 97% purity rating.
Propiedades
IUPAC Name |
3-fluoro-4-(1,1,2,2,2-pentafluoroethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NS/c9-5-3-4(15)1-2-6(5)16-8(13,14)7(10,11)12/h1-3H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVYSFLZDASRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)SC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(pentafluoroethylthio)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)

![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)


